methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C18H14BrFO4 and a molecular weight of 393.21 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step usually involves esterification to form the carboxylate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of organic electronic materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-5-[(4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 6-bromo-5-[(2-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the specific positioning of the bromine and fluorobenzyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
Methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C18H14BrFO4 and a molecular weight of 393.21 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The compound features a benzofuran core with a bromine atom and a fluorobenzyl ether substituent, which may influence its biological activity through interactions with various biological targets.
Synthetic Routes
The synthesis typically involves several steps, starting from readily available precursors. The final step is usually an esterification reaction to form the carboxylate ester. Specific synthetic methods have not been extensively documented in public sources, indicating that further research may be necessary to optimize production and yield.
Property | Value |
---|---|
Molecular Formula | C18H14BrFO4 |
Molecular Weight | 393.21 g/mol |
IUPAC Name | Methyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria, including multi-drug resistant Staphylococcus aureus and Escherichia coli .
In one study, the minimum inhibitory concentration (MIC) values for related compounds ranged from 20–40 µM against S. aureus, demonstrating promising antibacterial activity .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate these mechanisms.
Study on Antimicrobial Efficacy
In a comparative study on the efficacy of various benzofuran derivatives, this compound was evaluated alongside known antibiotics. The findings suggested that while the compound displayed lower activity than ceftriaxone against S. aureus (4 µM), it still exhibited significant antibacterial properties worth further investigation .
Exploration of Anticancer Activity
Another study focused on the anticancer potential of related compounds revealed that certain benzofuran derivatives could inhibit cancer cell proliferation effectively. The study emphasized the need for more targeted research on specific derivatives like this compound to understand their full therapeutic potential .
Properties
IUPAC Name |
methyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-4-3-5-12(20)6-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDSQBCKVSZWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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